1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c20-14(16-11-4-2-1-3-5-11)15-8-12-9-19(18-17-12)13-6-7-21-10-13/h6-7,9-11H,1-5,8H2,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKQQGPDFCNBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound consists of a cyclohexyl group linked to a urea moiety, which is further substituted with a thiophen-3-yl triazole. The general structure can be represented as follows:
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Triazole : The thiophen-3-yl group is introduced via a coupling reaction with azide derivatives.
- Urea Formation : The cyclohexyl isocyanate reacts with the triazole derivative to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : The compound may target specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and induction of apoptosis.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against bacterial strains. In vitro studies have reported:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. Specific MIC values ranged from 6.25 µg/mL to 32 µg/mL depending on the strain tested.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : Binding to target enzymes or receptors that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through the activation of caspases.
Data Summary
| Biological Activity | Target Organisms | MIC (µg/mL) | References |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 25.9 - 93.3 | |
| Antimicrobial | Staphylococcus aureus | 6.25 | |
| Escherichia coli | 32 |
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study evaluated its effects on multiple cancer types, showing selective cytotoxicity towards ovarian and prostate cancer cells.
- Antimicrobial Efficacy : Another investigation assessed its antibacterial action against multi-drug resistant strains, revealing promising results that warrant further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, molecular properties, and biological relevance.
Table 1: Structural and Functional Comparison of Urea-Triazole Derivatives
Key Observations
Substituent Effects on Bioactivity: The bromophenyl and methoxybenzyl substituents in 7e and 7f () enhance IDO1 inhibitory activity compared to the target compound’s thiophene group. Bromine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, while methoxy groups offer moderate polarity . The nitro group in 15a () contributes to anticandidal activity but increases molecular weight (459 g/mol vs.
Impact of Cyclohexyl vs. Aryl Urea Substituents :
- Cyclohexyl groups (target compound and 1-cyclohexyl-3-(2-phenylethyl)urea in ) increase lipophilicity, which may improve membrane permeability compared to aromatic substituents like bromophenyl .
Role of Heterocyclic Moieties :
- Thiophene’s sulfur atom in the target compound could engage in unique interactions (e.g., hydrogen bonding or van der Waals forces) compared to halogens or nitro groups in analogs. This may influence selectivity in biological targets .
Synthetic Methodologies :
- The target compound’s triazole ring likely follows CuAAC protocols similar to 7e , 7f , and 15a , which use azide-alkyne coupling under reflux conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
